5-((tert-Butoxycarbonyl)amino)-2-fluorobenzoic acid
Description
Properties
IUPAC Name |
2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c1-12(2,3)18-11(17)14-7-4-5-9(13)8(6-7)10(15)16/h4-6H,1-3H3,(H,14,17)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEMWLXHFTXNLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401185306 | |
| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141940-32-1 | |
| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141940-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401185306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((tert-Butoxycarbonyl)amino)-2-fluorobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer efficient, versatile, and sustainable synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Deprotection Reactions: The Boc protecting group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Deprotected Amines: Removal of the Boc group yields the free amine.
Substituted Benzoic Acids: Nucleophilic substitution at the fluorine position results in various substituted benzoic acids.
Scientific Research Applications
5-((tert-Butoxycarbonyl)amino)-2-fluorobenzoic acid is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and related fields. Characterized by the molecular formula , this compound features a benzoic acid core substituted with both a fluorine atom and a tert-butoxycarbonyl-protected amino group. The presence of these functional groups allows for diverse chemical modifications and applications, especially in synthesizing complex molecules.
Scientific Research Applications
Synthesis of Fluorinated Compounds:
- Radioligands for Positron Emission Tomography (PET): Fluorine-18 labeled fluorobenzoic acids are used as radioligands for PET imaging . A study detailed a method for synthesizing 2-[¹⁸F]-fluoro-5-nitrobenzoic acid, which can be used to incorporate ¹⁸F into peptides, proteins, or antibodies for PET imaging .
- Building Block for Complex Molecules: Fluorobenzoic acids serve as precursors in synthesizing various complex molecules, including peptides and proteins . The fluorine substituent can influence the electronic and metabolic properties of the resulting compounds, making them valuable in drug design .
Applications in Drug Development:
- HDAC Inhibitor Synthesis: Fluorobenzoyl chloride, a derivative of fluorobenzoic acid, can be used in synthesizing histone deacetylase (HDAC) inhibitors . One study demonstrated the use of 4-fluorobenzoyl chloride in the synthesis of an HDAC inhibitor via carbonylation reactions .
- Tyrosine Kinase Inhibitors: In research related to non-small cell lung cancer (NSCLC), fluorobenzoic acid derivatives have been explored in the synthesis of tyrosine kinase inhibitors. For example, (R)-N-Benzyl-2-(4-(2-chloro-5-fluorobenzoyl)piperazin-1-yl)-2-phenylacetamide was synthesized using a piperazine derivative and 2-chloro-5-fluorobenzoyl chloride .
MRI Contrast Agents:
- While not a direct application, Magnetic Resonance Imaging (MRI) is used to evaluate tissue injury and treatment response in various conditions . Fluorinated compounds can potentially be used as MRI contrast agents due to the magnetic properties of fluorine atoms .
Data Table of Applications
Case Studies and Research Findings
- Synthesis of 2-[¹⁸F]-fluoro-5-nitrobenzoic acid: A transition metal-free synthesis of fluorobenzoic acids via nucleophilic fluorination was developed. This method was applied to prepare 2-[¹⁸F]-fluoro-5-nitrobenzoic acid, a PET tracer . The study found that 5-nitro-substituted benziodoxole was the most efficient precursor, yielding 89% of the desired product .
- Transtinib as a Tyrosine Kinase Inhibitor: Transtinib, a tyrosine kinase inhibitor, was tested against mutant EGFR xenografts. The drug induced significant dose-dependent decreases in tumor size, with a 90% tumor reduction at 5.0 mg/kg/day in both A431 and H1975 tumor xenograft models . Complete responses were maintained for 20 weeks with no tumor recurrence .
- Synthesis of HDAC Inhibitor 7: A carbonylation reaction using trichlorophenyl ester (TCPF) enabled the efficient synthesis of HDAC inhibitor 7. Bromothiophene 4 reacted with a reagent to afford trichlorophenyl ester 5 in 93% yield, which was then condensed and deprotected to yield HDAC inhibitor 7 .
Mechanism of Action
The mechanism of action of 5-((tert-Butoxycarbonyl)amino)-2-fluorobenzoic acid primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthetic transformations and can be selectively removed under acidic conditions . The fluorine atom can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Comparison with Similar Compounds
5-((tert-Butoxycarbonyl)amino)-2-methoxybenzoic acid (CAS: 1075242-43-1)
- Structure : Methoxy (-OCH₃) at position 2 instead of fluorine.
- Molecular Formula: C₁₃H₁₇NO₅; MW: 263.28 g/mol .
- Key Differences :
5-((tert-Boc)amino)-2-fluoroisonicotinic acid (CAS: 171178-42-0)
- Structure: Pyridine ring (isonicotinic acid scaffold) with fluorine at position 2 and Boc-amino at position 5.
- Molecular Formula : C₁₁H₁₂FN₂O₄ (estimated).
- Applications: Preferred in heterocyclic drug candidates targeting nucleotide-binding domains .
Substituent Identity and Steric Effects
5-((tert-Boc)amino)-4-fluoro-2-methylbenzoic acid (CAS: 658085-43-9)
- Structure : Fluorine at position 4 and methyl (-CH₃) at position 2.
- Molecular Formula: C₁₃H₁₅FNO₄ (estimated).
- Fluorine at position 4 alters electronic effects on the carboxylic acid. Applications: Used in rigid scaffold designs for conformational control .
3-[(tert-Boc)amino]-5-hydroxybenzoic acid (CAS: 232595-59-4)
- Structure : Hydroxy (-OH) at position 5 instead of fluorine.
- Molecular Formula: C₁₂H₁₅NO₅; MW: 253.25 g/mol .
- Key Differences :
Backbone Modifications
2-((tert-Boc)amino)methyl-5-fluorobenzoic acid (CAS: 606080-59-5)
5-(Benzyl(tert-Boc)amino)-4,4-difluoro-2-methylpentanoic acid (CAS: 1347655-31-5)
- Structure : Aliphatic backbone with difluoro and benzyl groups.
- Molecular Formula: C₁₈H₂₅F₂NO₄; MW: 369.40 g/mol .
- Key Differences :
Comparative Data Table
Biological Activity
5-((tert-Butoxycarbonyl)amino)-2-fluorobenzoic acid, with the chemical formula CHFNO and CAS number 141940-32-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
- Molecular Weight : 255.24 g/mol
- IUPAC Name : 5-(tert-butoxycarbonylamino)-2-fluoro-benzoic acid
- PubChem CID : 15033888
The biological activity of this compound primarily involves its interaction with various biological targets. The presence of the tert-butoxycarbonyl (Boc) group enhances the compound's lipophilicity, which may facilitate its penetration into biological membranes and improve its pharmacokinetic properties. The fluorine atom is known to influence the compound's binding affinity to target proteins, potentially affecting its inhibitory activity against specific enzymes.
Biological Activity Overview
- Antimicrobial Activity :
- Inhibition of Enzymatic Activity :
- Potential as a CNS Penetrant :
Table 1: Summary of Biological Activities
Case Study: Inhibition of Toxoplasma gondii Cathepsins
In a study focused on developing inhibitors for Toxoplasma gondii, a significant pathogen affecting humans, derivatives of this compound were synthesized and tested. The results indicated that specific analogs exhibited potent inhibition against cathepsins, with IC values as low as 34 nM. This highlights the compound's potential in developing treatments for parasitic infections .
Q & A
Q. What are the optimal synthetic routes for 5-((tert-Butoxycarbonyl)amino)-2-fluorobenzoic acid, and what intermediates are critical?
Methodological Answer: The synthesis typically involves sequential protection, fluorination, and coupling reactions. Key steps include:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine moiety of 5-amino-2-fluorobenzoic acid using di-tert-butyl dicarbonate (Boc₂O) in a basic solvent like THF or DMF .
Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to isolate intermediates.
Characterization : Confirm intermediates via NMR (¹H/¹³C) and HPLC (>98% purity, C18 column, acetonitrile/water gradient) .
Q. Critical Intermediates :
- 5-Amino-2-fluorobenzoic acid (pre-Boc protection)
- Boc-protected intermediate before acid deprotection (if applicable).
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR (DMSO-d₆ or CDCl₃): Identify aromatic protons (δ 6.5–8.0 ppm), Boc tert-butyl group (δ 1.2–1.4 ppm), and carboxylic acid protons (broad peak, δ ~12–13 ppm) .
- ¹⁹F NMR: Confirm fluorine substitution (chemical shift depends on electronic environment) .
- HPLC Analysis : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 0.1% TFA in acetonitrile/water (gradient: 10%–90% acetonitrile over 20 min) to assess purity .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ or [M-H]⁻ peaks with <5 ppm error .
Q. How should this compound be stored to ensure stability during experimental workflows?
Methodological Answer:
- Storage Conditions :
- Handling : Use inert atmosphere (N₂/Ar) for sensitive reactions to minimize oxidation .
Advanced Research Questions
Q. How does the fluorine substituent influence the electronic properties and reactivity of the benzoic acid moiety?
Methodological Answer:
- Electronic Effects :
- Reactivity in Coupling Reactions :
Q. What strategies stabilize the Boc-protected amine against acidic or basic conditions during downstream reactions?
Methodological Answer:
- Acidic Conditions :
- Basic Conditions :
- Monitoring Degradation : Track Boc group integrity via FTIR (C=O stretch ~1680–1720 cm⁻¹) .
Q. How can computational modeling predict the compound’s environmental fate or biological interactions?
Methodological Answer:
- QSAR Studies :
- Molecular Docking :
- Environmental Persistence :
Data Contradiction Analysis
Example Scenario : Conflicting reports on Boc group stability under similar reaction conditions.
Troubleshooting Steps :
Replicate Experiments : Verify solvent purity (e.g., anhydrous DMF vs. wet DMF) and temperature control .
Analytical Cross-Check : Compare NMR (Boc tert-butyl peaks) and TLC (silica gel, UV visualization) across studies .
Parameter Optimization : Adjust equivalents of Boc₂O or reaction time (e.g., 12–24 hr) to improve reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
